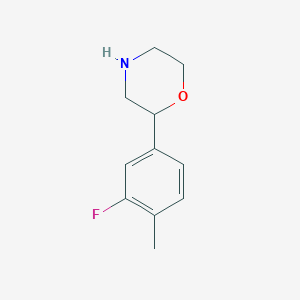

2-(3-Fluoro-4-methylphenyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

2-(3-fluoro-4-methylphenyl)morpholine |

InChI |

InChI=1S/C11H14FNO/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-3,6,11,13H,4-5,7H2,1H3 |

InChI Key |

FIVRKAOPDWOXEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CNCCO2)F |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2 3 Fluoro 4 Methylphenyl Morpholine

Reactions Involving the Morpholine (B109124) Nitrogen Atom

The nitrogen atom within the morpholine ring behaves as a typical secondary amine. However, the presence of the ether oxygen atom withdraws electron density, rendering the nitrogen less nucleophilic and less basic than analogous cyclic amines like piperidine (B6355638) wikipedia.org. Despite this, it readily participates in a variety of reactions common to secondary amines.

As a nucleophile, the morpholine nitrogen of 2-(3-fluoro-4-methylphenyl)morpholine can react with a range of electrophilic partners to form new carbon-nitrogen or sulfur-nitrogen bonds. These reactions are fundamental for building more complex molecular architectures.

Acylation: The nitrogen atom readily attacks the electrophilic carbonyl carbon of acyl halides, anhydrides, or esters to form the corresponding N-acylmorpholine derivatives (amides). This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl).

Alkylation: The introduction of alkyl groups onto the morpholine nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides or other alkylating agents. The synthesis of morpholines often faces the challenge of controlling the degree of alkylation to achieve selective monoalkylation, as over-alkylation can occur chemrxiv.orgchemrxiv.org. The use of specific reagents like ethylene (B1197577) sulfate (B86663) has been explored for efficient and selective monoalkylation in morpholine synthesis chemrxiv.orgchemrxiv.org.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields stable sulfonamide derivatives. This transformation is often used to protect the nitrogen atom or to introduce functional groups that can alter the molecule's biological or physical properties.

| Reaction Type | Electrophile Example | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acylmorpholine (Amide) | Inert solvent, non-nucleophilic base (e.g., triethylamine) |

| Alkylation | Methyl Iodide (CH₃I) | N-alkylmorpholinium salt | Polar solvent; may lead to quaternary ammonium (B1175870) salts |

| Sulfonylation | Tosyl Chloride (TsCl) | N-sulfonylmorpholine (Sulfonamide) | Inert solvent, base (e.g., pyridine) |

The formation of an imine, or Schiff base, typically involves the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) researchgate.netchemprob.orgnih.gov. As this compound is a secondary amine, it cannot form a stable Schiff base in the traditional sense because it lacks a second proton on the nitrogen atom required for the final dehydration step to form the C=N double bond.

Instead, secondary amines like morpholine react with aldehydes and ketones to form enamines wikipedia.org. This reaction proceeds through the initial formation of a carbinolamine intermediate, followed by the formation of an iminium ion. A proton is then removed from an adjacent carbon atom (the α-carbon) to yield the enamine, which contains a C=C double bond adjacent to the nitrogen atom. This reaction is often catalyzed by acid.

| Amine Type | Carbonyl Reactant | Initial Intermediate | Final Product | Key Structural Feature |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | Aldehyde/Ketone | Carbinolamine | Schiff Base (Imine) | C=N bond |

| Secondary Amine (R₂NH) | Aldehyde/Ketone | Carbinolamine | Enamine | C=C-N bond system |

Reactions on the Fluorinated Phenyl Ring

The reactivity of the 3-fluoro-4-methylphenyl group is governed by the principles of aromatic substitution, influenced by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile wikipedia.orgkhanacademy.org. The rate and regioselectivity of this reaction are determined by the substituents already present on the ring. In this compound, the phenyl ring has three substituents to consider:

Methyl (-CH₃): An ortho, para-director and weakly activating due to hyperconjugation and weak inductive electron donation.

2-Morpholinyl (-CH(R)R'): An alkyl group, which is weakly activating and an ortho, para-director.

The positions for electrophilic attack are determined by the cumulative effect of these groups. The most activated positions that are sterically accessible will be favored. The positions ortho and para to the activating methyl and alkyl groups are C-2, C-5, and C-6. The positions ortho and para to the deactivating fluoro group are C-2 and C-4 (occupied), and C-5. Therefore, position C-5 is strongly favored as it is para to the methyl group and ortho to the fluoro group. Position C-2 is also activated but may be more sterically hindered.

| Reaction | Typical Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) youtube.com | 2-(5-Nitro-3-fluoro-4-methylphenyl)morpholine |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) lumenlearning.com | 2-(5-Bromo-3-fluoro-4-methylphenyl)morpholine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 2-(5-Acetyl-3-fluoro-4-methylphenyl)morpholine |

Nucleophilic Aromatic Substitution (SNAr) typically requires a good leaving group (like fluorine) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate youtube.comnih.gov.

In the ground state of this compound, the phenyl ring is not sufficiently electron-deficient to readily undergo SNAr by displacement of the fluoride (B91410) ion. The presence of the electron-donating methyl and alkyl groups further disfavors this pathway. However, if the ring were modified to include a potent electron-withdrawing group, particularly at the C-2 or C-6 position, SNAr could become a viable reaction pathway. For instance, nitration of the ring at the C-2 position would significantly activate the C-3 fluorine for displacement by a nucleophile. This strategy is commonly employed in the synthesis of complex aromatic compounds researchgate.netresearchgate.net.

The substituents on the phenyl ring can be chemically modified to introduce new functionality. The most reactive site for such transformations is the methyl group.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 2-(3-fluoro-4-(bromomethyl)phenyl)morpholine. This product is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This would produce 2-fluoro-4-(2-morpholinyl)benzoic acid, dramatically altering the electronic and physical properties of the molecule.

These transformations allow for the conversion of the initial compound into a wide array of derivatives, highlighting its potential as a versatile building block in organic synthesis vanderbilt.edu.

Stereochemical Transformations and Racemization Pathways

The molecular structure of this compound features a stereocenter at the C2 position of the morpholine ring, where the substituted phenyl group is attached. The presence of this chiral center means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. nih.govyoutube.com These enantiomers may exhibit different biological activities and pharmacological profiles, a common phenomenon in drug action. nih.gov

While specific studies on the stereochemical transformations and racemization of this compound are not extensively detailed in the available literature, general principles of stereochemistry for 2-substituted morpholines can be applied. The stereochemical integrity of the C2 center is a critical factor in its potential applications, particularly in medicinal chemistry where enantiomeric purity is often a requirement. nih.gov

Role as a Synthetic Intermediate in Multistep Organic Synthesis

The this compound scaffold is a valuable building block in multistep organic synthesis, primarily due to the combination of the versatile morpholine ring and the functionally substituted phenyl group. researchgate.netnih.govnih.gov The presence of the fluorine atom and the methyl group on the aromatic ring allows for a range of chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. ijprems.com

The morpholine moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The nitrogen atom of the morpholine ring can undergo various reactions, such as N-alkylation, N-acylation, and N-arylation, allowing for the attachment of diverse functional groups and the construction of more elaborate heterocyclic systems.

Furthermore, the 3-fluoro-4-methylphenyl substituent can be modified through various aromatic substitution reactions. The fluorine atom can act as a directing group or be a site for nucleophilic aromatic substitution under specific conditions. The methyl group can be functionalized, for example, through benzylic bromination followed by substitution. These transformations enable the fusion of other rings onto the phenyl group or the introduction of linkers to connect to other molecular fragments, leading to the synthesis of complex polycyclic heterocyclic architectures.

In the context of drug discovery, this compound serves as a key building block for the generation of libraries of compounds for high-throughput screening. Its structure combines features known to be favorable for drug-like properties, such as the hydrogen bond accepting ability of the morpholine oxygen and the potential for various intermolecular interactions from the substituted phenyl ring.

The synthesis of advanced molecular scaffolds often involves the coupling of several building blocks. This compound can be derivatized to include reactive functional groups that allow for its incorporation into larger molecules through cross-coupling reactions, amide bond formations, or other robust chemical transformations. For instance, the introduction of a carboxylic acid, amine, or halide onto the phenyl ring would provide a handle for further synthetic elaboration, enabling its use in the construction of targeted therapeutic agents and molecular probes. The morpholine scaffold is known to improve the pharmacokinetic properties of drug candidates, and thus, its inclusion in advanced molecular scaffolds is a common strategy in medicinal chemistry. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Fluoro 4 Methylphenyl Morpholine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-(3-Fluoro-4-methylphenyl)morpholine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity, stereochemistry, and the electronic environment of the fluorine substituent.

¹H and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that confirm the presence of both the morpholine (B109124) and the substituted phenyl moieties. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, the precise connectivity of the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct resonances for the aromatic, morpholine, and methyl protons. The aromatic region would likely display complex splitting patterns due to the presence of the fluorine substituent and the adjacent methyl group. The protons on the morpholine ring typically appear as a set of multiplets in the upfield region, reflecting the chair conformation of the ring and the different magnetic environments of the axial and equatorial protons. nih.govresearchgate.net The methyl group attached to the phenyl ring is expected to appear as a singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The morpholine ring carbons are expected to resonate at characteristic upfield positions. The methyl carbon will appear at a high field, typical for alkyl groups.

Predicted NMR Data:

Based on the analysis of related structures such as 2-phenylmorpholine (B1329631) and 3-fluoro-4-methylaniline, the following ¹H and ¹³C NMR data are predicted for this compound. chemicalbook.comchemicalbook.comchemicalbook.com

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 7.3 | m | - |

| Morpholine CH (adjacent to phenyl) | 4.4 - 4.6 | dd | J = 10.5, 3.0 Hz |

| Morpholine O-CH₂ | 3.9 - 4.1 | m | - |

| Morpholine N-CH₂ | 2.8 - 3.2 | m | - |

| Methyl (CH₃) | 2.2 - 2.4 | s | - |

| Morpholine NH | 1.8 - 2.2 | br s | - |

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₃ | 138 - 142 |

| Aromatic C-Morpholine | 135 - 139 |

| Aromatic CH | 113 - 128 |

| Morpholine CH (adjacent to phenyl) | 75 - 79 |

| Morpholine O-CH₂ | 69 - 73 |

| Morpholine N-CH₂ | 46 - 50 |

| Methyl (CH₃) | 14 - 18 |

The stereochemical arrangement of the phenyl group on the morpholine ring (axial vs. equatorial) can be inferred from the coupling constants of the proton at the C-2 position of the morpholine ring.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal provides information about the electron density around the fluorine atom, which is influenced by the methyl group and the morpholine substituent on the phenyl ring. The multiplicity of the signal can reveal couplings to nearby protons, primarily the ortho-protons on the aromatic ring, which would result in a doublet of doublets.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for elucidating the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity within the morpholine ring and the assignment of adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). It is instrumental in connecting the morpholine ring to the phenyl ring by showing correlations from the morpholine protons to the aromatic carbons and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. For instance, it can help determine the relative orientation of the phenyl group with respect to the morpholine ring. nih.gov

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. nih.gov For this compound (C₁₁H₁₄FNO), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated.

Interactive Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₁₅FNO⁺ | 196.1132 |

Experimental measurement of the m/z value with high precision using HRMS would confirm the elemental composition and, by extension, the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule) and the analysis of the resulting product ions. This provides detailed structural information. nih.gov The fragmentation of this compound is expected to proceed through characteristic pathways involving the morpholine and the substituted phenyl moieties.

A plausible fragmentation pathway would involve the initial cleavage of the morpholine ring, a common fragmentation route for such heterocyclic systems. libretexts.org This could lead to the formation of a stable iminium ion. Subsequent fragmentation could involve the loss of neutral fragments from the substituted phenyl ring.

Interactive Table 4: Plausible Fragmentation Ions in MS/MS of this compound

| Proposed Fragment (m/z) | Proposed Neutral Loss | Plausible Structure of Fragment |

| 124.0608 | C₄H₇NO | [C₇H₇F]⁺ (Fluorotoluene radical cation) |

| 109.0448 | C₄H₇NO + CH₃ | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 96.0553 | C₆H₅F + H | [C₅H₆N]⁺ (Iminium ion from morpholine ring) |

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule and their connectivity.

Predicted Collision Cross Section (CCS) Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique, providing an additional dimension of separation based on the size, shape, and charge of an ion. semanticscholar.org The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas. mdpi.com This value is a robust and characteristic physical property that aids in compound identification and structural elucidation. nih.gov

While experimental CCS values for this compound are not publicly documented, predictive models based on machine learning and quantum chemistry offer a reliable alternative. semanticscholar.org These computational methods utilize molecular descriptors—such as molecular weight, logP, and topological polar surface area—to calculate theoretical CCS values. kcl.ac.uknih.gov Support vector machine (SVM) and random forest algorithms are commonly employed, trained on large databases of experimentally determined CCS values. mdpi.comnih.gov For small molecules, these prediction models can achieve high accuracy, with median relative errors often below 2-3%. mdpi.comnih.gov The prediction of a CCS value for this compound would enhance its identification confidence in complex matrices, particularly in non-targeted screening workflows. mdpi.comnih.gov

Table 1: Principles of CCS Prediction Methods

| Prediction Method | Principle | Typical Accuracy |

|---|---|---|

| Machine Learning (e.g., SVM) | Utilizes molecular descriptors and algorithms trained on large experimental datasets to predict CCS values. nih.gov | Median relative errors often < 5%. nih.govnih.gov |

| Theoretical Calculation | Based on the trajectory method, where the momentum transfer between an ion and buffer gas atoms is calculated. | Can be computationally intensive but provides high accuracy. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. nih.gov By probing the characteristic vibrational modes of chemical bonds, these methods provide a molecular fingerprint. scielo.org.mx For this compound, the spectra would be dominated by vibrations originating from the substituted phenyl ring and the morpholine moiety.

The analysis of analogous compounds allows for a detailed assignment of the expected vibrational frequencies. nih.gov Aromatic C-H stretching vibrations are anticipated in the 3100–3000 cm⁻¹ region. researchgate.net The C-F stretching vibration of the fluorophenyl group typically appears as a strong band in the IR spectrum, generally in the 1270-1100 cm⁻¹ range. The morpholine ring is characterized by C-O-C asymmetric and symmetric stretching vibrations, as well as C-N stretching modes. The N-H stretching vibration of the secondary amine in the morpholine ring would be observed as a distinct band, typically around 3350-3310 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Morpholine | N-H Stretch | 3350 - 3310 | IR, Raman |

| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Morpholine | Asymmetric CH₂ Stretch | 2980 - 2950 | IR, Raman |

| Morpholine | Symmetric CH₂ Stretch | 2880 - 2840 | IR, Raman |

| Phenyl Ring | C=C Stretch | 1620 - 1580 | IR, Raman |

| Phenyl Ring | C-F Stretch | 1270 - 1100 | IR |

| Morpholine | C-O-C Asymmetric Stretch | 1140 - 1070 | IR |

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

While a specific crystal structure for this compound has not been reported in the searched literature, extensive studies on related morpholine derivatives provide a strong basis for predicting its solid-state structure. nih.govsoton.ac.uk

Determination of Molecular Conformation and Torsion Angles

Analysis of analogous structures consistently shows that the morpholine ring adopts a stable chair conformation. nih.govsoton.ac.uk In this conformation, the substituents can occupy either axial or equatorial positions. For 2-substituted morpholines, the phenyl group typically occupies an equatorial position to minimize steric hindrance.

Table 3: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Description | Expected Value Range |

|---|---|---|

| C(3)-C(2)-N(1)-C(6) | Defines the position of the phenyl group relative to the morpholine ring. | Varies depending on steric and electronic effects. |

| O(1)-C(5)-C(4)-N(1) | Describes the puckering of the morpholine ring. | ~50-60° for a typical chair conformation. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound would be governed by a network of non-covalent interactions. gatech.edu The secondary amine group (N-H) of the morpholine ring is a classic hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine ring and the fluorine atom on the phenyl ring can act as hydrogen bond acceptors. pressbooks.pub Therefore, N-H···O and N-H···N hydrogen bonds are likely to be significant in forming chains or dimers within the crystal lattice. nih.gov Weaker C-H···O and C-H···F interactions are also expected to play a crucial role in stabilizing the three-dimensional structure. researchgate.net

Hirshfeld Surface Analysis for Intercontact Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The corresponding 2D fingerprint plots provide a quantitative summary of these contacts, breaking down the crystal packing into contributions from different interaction types. nih.gov

For this compound, the Hirshfeld analysis is expected to show that H···H contacts comprise the largest percentage of the surface area, which is typical for organic molecules. Significant contributions from H···C/C···H and H···F/F···H contacts would also be anticipated, visually confirming the presence of C-H···π and C-H···F interactions. nih.gov O···H/H···O contacts would correspond to the hydrogen bonds involving the morpholine oxygen.

Table 4: Predicted Contributions to Hirshfeld Surface Contacts

| Intermolecular Contact | Predicted Contribution (%) | Corresponding Interaction |

|---|---|---|

| H···H | ~40 - 50% | van der Waals forces |

| H···C / C···H | ~15 - 25% | C-H···π interactions |

| H···F / F···H | ~10 - 20% | C-H···F hydrogen bonds |

| O···H / H···O | ~5 - 10% | C-H···O hydrogen bonds |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable)

The this compound molecule possesses a stereocenter at the C2 position of the morpholine ring, where the substituted phenyl group is attached. Consequently, the compound is chiral and can exist as a pair of enantiomers, (R)- and (S)-2-(3-fluoro-4-methylphenyl)morpholine.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. Should the enantiomers of this compound be separated or if an enantiomerically enriched sample is synthesized, CD and ORD spectroscopy would be essential for its characterization.

The techniques can be used to:

Determine Enantiomeric Excess (ee): The magnitude of the CD or ORD signal is proportional to the concentration difference between the two enantiomers, allowing for the quantification of optical purity.

Assign Absolute Configuration: By comparing experimental spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the predominant enantiomer can often be determined.

Study Conformational Changes: Chiroptical spectra are sensitive to the molecule's conformation, providing insights into the solution-state structure of the chiral compound.

Currently, no published studies on the chiroptical properties of this compound are available. Such an analysis would be a necessary step following any enantioselective synthesis or chiral separation of this compound.

Theoretical and Computational Chemistry Studies of 2 3 Fluoro 4 Methylphenyl Morpholine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. DFT methods are widely used due to their favorable balance of computational cost and accuracy, while ab initio methods, though more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data.

Optimized Geometries and Molecular Energetics

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to a minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible.

Illustrative Calculated Structural Parameters for a Related Morpholine (B109124) Derivative

| Parameter | Bond Length (Å) - B3LYP/6-311++G(d,p) | Bond Length (Å) - B3LYP/cc-pVDZ |

|---|---|---|

| C3-F5 | 1.3576 | 1.3596 |

| N-C | 1.3700 - 1.4729 | 1.3700 - 1.4729 |

| C-C | 1.3788 - 1.5248 | 1.3788 - 1.5248 |

| C-H | 1.0791 - 1.1124 | 1.0791 - 1.1124 |

| C-O | 1.2110 - 1.4538 | 1.2110 - 1.4538 |

Note: The data presented is for Benzyl(3-fluoro-4-morpholinophenyl)carbamate and serves as an example of typical bond lengths calculated by DFT methods. pnrjournal.com

Molecular energetics involves the calculation of various energy-related properties, such as the total energy, enthalpy, and Gibbs free energy of the optimized structure. These values are crucial for determining the molecule's stability and its thermodynamic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. edu.krd Conversely, a larger HOMO-LUMO gap implies greater stability. edu.krd

For 2-(3-Fluoro-4-methylphenyl)morpholine, a typical FMO analysis would involve calculating the energies of the HOMO and LUMO. The resulting energy gap would provide insights into its reactivity profile. The spatial distribution of these orbitals would also be visualized to identify the specific atoms or regions of the molecule that are most involved in electron donation and acceptance.

Expected Data from FMO Analysis

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | (Calculated Value in eV) | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | (Calculated Value in eV) | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | (Calculated Value in eV) | Indicates chemical reactivity and kinetic stability. |

Note: Specific calculated values for this compound are not available in the reviewed literature.

Vibrational Frequency Analysis and Spectral Predictions

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov

This analysis is invaluable for several reasons:

It helps in the interpretation and assignment of experimental IR and Raman spectra.

It confirms that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

It provides a theoretical basis for understanding the molecule's vibrational dynamics.

A theoretical vibrational analysis of this compound would produce a list of vibrational modes, their frequencies, and their IR and Raman intensities.

Illustrative Table of Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|---|

| C-H stretch | (Calculated Value) | (Scaled Value) | (Calculated Value) | (Calculated Value) |

| C-F stretch | (Calculated Value) | (Scaled Value) | (Calculated Value) | (Calculated Value) |

| C-N stretch | (Calculated Value) | (Scaled Value) | (Calculated Value) | (Calculated Value) |

| C-O stretch | (Calculated Value) | (Scaled Value) | (Calculated Value) | (Calculated Value) |

| Ring vibrations | (Calculated Value) | (Scaled Value) | (Calculated Value) | (Calculated Value) |

Note: Specific calculated vibrational frequencies for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, an MESP analysis would likely reveal:

Negative potential around the oxygen and nitrogen atoms of the morpholine ring and the fluorine atom on the phenyl ring, indicating these are likely sites for electrophilic attack.

Positive potential around the hydrogen atoms, particularly those attached to the morpholine ring and the methyl group.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers for interconversion between them. This is often achieved by systematically rotating specific dihedral angles and calculating the energy at each step, generating a potential energy surface (PES). nih.gov

The PES maps the energy of the molecule as a function of its geometry. Minima on the PES correspond to stable conformers, while saddle points represent transition states between conformers. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. For this compound, key rotations would be around the bond connecting the phenyl ring to the morpholine ring and the internal torsions within the morpholine ring itself.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions, conformational changes, and interactions with the surrounding environment, such as a solvent. rsc.org

An MD simulation of this compound, typically in a solvent like water, would provide valuable information on:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and water.

Conformational Dynamics: The transitions between different conformations in a solution environment.

Diffusion: The translational and rotational motion of the molecule in the solvent.

These simulations are essential for understanding how the molecule behaves in a realistic biological or chemical environment, which is often an aqueous solution.

Prediction of Structure-Activity Relationships (SAR) from a Molecular Interaction Perspective

Structure-Activity Relationship (SAR) studies on morpholine-containing compounds consistently highlight the heterocycle as a "privileged pharmacophore." researchgate.nete3s-conferences.org The morpholine moiety is not merely a passive scaffold but an active contributor to a molecule's biological profile. Its ability to enhance potency through molecular interactions with target proteins or to modulate pharmacokinetic properties has made it a valuable component in drug design. e3s-conferences.orge3s-conferences.org

For a compound like this compound, the SAR would be determined by the interplay of three key structural features: the morpholine ring, the phenyl ring, and its substituents (fluoro and methyl groups). Computational models suggest that the flexible chair-like conformation of the morpholine ring allows it to orient attached groups, such as the phenyl ring, into optimal positions for binding within a protein's active site. researchgate.net The nature and position of substituents on the phenyl ring are critical for determining target specificity and potency. For instance, studies on various 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have shown that aryl ring substitution is a key determinant for activity and selectivity. nih.gov In the case of this compound, the electron-withdrawing fluorine atom and the lipophilic methyl group create a specific electronic and steric profile that dictates its interaction landscape and, consequently, its potential biological activity. mdpi.com

Ligand-Protein Interaction Mechanisms via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For aryl-morpholine derivatives, docking studies reveal a common set of interaction mechanisms that contribute to binding affinity. nih.govmdpi.com These interactions are fundamental to understanding the compound's potential as a modulator of protein function.

The morpholine ring itself can engage in several key interactions:

Hydrogen Bonding: The oxygen atom of the morpholine ring, with its partial negative charge, is a potent hydrogen bond acceptor, capable of forming strong bonds with hydrogen-bond-donating amino acid residues (e.g., serine, threonine, lysine) in an active site. researchgate.net

Hydrophobic Interactions: The ethylene (B1197577) bridges of the morpholine ring can form van der Waals and hydrophobic interactions with nonpolar residues (e.g., leucine, valine, isoleucine).

Water-Mediated Bonds: The morpholine ring can structure the water network within a binding pocket, stabilizing the ligand-protein complex through water-mediated hydrogen bonds. nih.gov

The 3-fluoro-4-methylphenyl group extends the interaction possibilities:

Aromatic Interactions: The phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or in cation-π interactions with positively charged residues.

Fluorine-Specific Interactions: The fluorine atom is a weak hydrogen bond acceptor and can form favorable interactions with protein backbones or side chains. nih.govnih.gov Its high electronegativity also polarizes the C-F bond, which can lead to favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone, contributing significantly to binding affinity. nih.gov

Hydrophobic Contact: The methyl group enhances lipophilicity, allowing for stronger hydrophobic interactions within a nonpolar pocket of the target protein.

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residue Examples |

|---|---|---|

| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Morpholine Nitrogen | Hydrogen Bond Acceptor/Protonated Donor | Aspartic Acid, Glutamic Acid (as acceptor); Aspartate, Glutamate (as donor) |

| Morpholine Ring (CH2 groups) | Hydrophobic / van der Waals | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Fluorine Atom | Weak Hydrogen Bond Acceptor, Multipolar Interactions | Glycine (backbone NH), Arginine, Carbonyl groups |

| Methyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Methionine, Proline |

Binding Mode Analysis with Hypothetical Target Sites

To illustrate how this compound might bind, we can consider a hypothetical enzyme active site, such as that of a protein kinase, a common target for morpholine-containing inhibitors. e3s-conferences.orgresearchgate.net Such active sites typically feature a hydrophobic region and a "hinge" region that forms key hydrogen bonds with inhibitors.

In a hypothetical docking scenario, this compound would likely orient its morpholine ring towards the hinge region. The morpholine oxygen could act as a hydrogen bond acceptor, forming a critical anchor point with a backbone amide proton in the hinge region, an interaction commonly observed for kinase inhibitors. researchgate.net

The 3-fluoro-4-methylphenyl moiety would project into a deeper, more hydrophobic pocket. This orientation would be stabilized by several interactions:

The phenyl ring could engage in hydrophobic interactions with nonpolar residues lining the pocket.

The 4-methyl group could fit into a small lipophilic sub-pocket, enhancing binding affinity and potentially contributing to selectivity.

Computational models can be used to calculate the binding free energy for such poses, providing a quantitative estimate of the ligand's affinity for the target. nih.gov This type of binding mode analysis, even with a hypothetical target, is a crucial step in structure-based drug design for identifying promising lead compounds. researchgate.net

Exploration of Photophysical Properties and Non-Linear Optical Applications

The exploration of a molecule's photophysical and non-linear optical (NLO) properties through computational methods is essential for its potential application in optoelectronics and materials science. jhuapl.edufrontiersin.org While morpholine derivatives are primarily investigated for their pharmacological activities, their electronic structure allows for theoretical examination of these optical properties.

Photophysical Properties: Photophysical properties describe how a molecule interacts with light, including absorption, fluorescence, and phosphorescence. For a molecule like this compound, these properties would be dominated by the substituted benzene (B151609) ring, which acts as the primary chromophore. Theoretical studies, typically using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict key parameters. researchgate.netankara.edu.tr

Absorption Spectrum: The primary electronic absorption (UV-Vis spectrum) would correspond to π-π* transitions within the phenyl ring. The morpholine, fluoro, and methyl substituents would act as auxochromes, causing slight shifts in the absorption maximum (λ_max) compared to unsubstituted benzene.

Emission Spectrum: Upon excitation, the molecule may relax by emitting light (fluorescence). The wavelength of emitted light is typically longer than the absorbed light, a phenomenon known as the Stokes shift.

Quantum Yield: This parameter measures the efficiency of the fluorescence process. Molecules with rigid structures often exhibit higher quantum yields.

While simple aryl-morpholines are not expected to be highly fluorescent, computational analysis provides the foundation for designing derivatives with enhanced photophysical properties for applications such as biological imaging probes. researchgate.netnih.gov

Non-Linear Optical (NLO) Applications: NLO materials are crucial for technologies like optical switching and frequency conversion. jhuapl.edu A key requirement for significant second- or third-order NLO activity in a molecule is a large change in dipole moment upon electronic excitation. This is often achieved in molecules with an extended π-conjugated system linking strong electron-donating and electron-withdrawing groups. frontiersin.org

The structure of this compound does not fit the typical profile of a high-performance NLO material. It lacks an extended conjugation system and a strong, polarized donor-acceptor framework. The morpholine group is a weak electron donor, and the fluoro group is a weak electron withdrawer. Therefore, the first hyperpolarizability (β), a measure of second-order NLO activity, is predicted to be low.

However, computational chemistry provides the tools to quantify these properties. DFT calculations can determine the polarizability (α) and hyperpolarizabilities (β, γ) of the molecule. ucf.edu While this compound itself is unlikely to be a potent NLO material, it could serve as a building block for more complex structures where it is incorporated into a larger conjugated system designed for specific NLO applications.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| Photophysical Properties | ||

| Absorption Maximum (λ_max) | Wavelength of maximum light absorption. | Expected in the UV region, dominated by the phenyl ring's π-π* transition. |

| Emission Maximum (λ_em) | Wavelength of maximum fluorescence emission. | Expected to be weak and slightly red-shifted from λ_max. |

| Stokes Shift | Difference between λ_max and λ_em. | Predicted to be of a magnitude typical for substituted benzenes. |

| Quantum Yield (Φ_F) | Efficiency of fluorescence emission. | Predicted to be low due to lack of extended conjugation and structural rigidity. |

| Non-Linear Optical Properties | ||

| Polarizability (α) | Measure of the distortion of the electron cloud by an electric field. | Expected to be moderate, typical for a small organic molecule. |

| First Hyperpolarizability (β) | Measure of the second-order NLO response. | Predicted to be very low due to the lack of a strong donor-acceptor system. |

| Second Hyperpolarizability (γ) | Measure of the third-order NLO response. | Predicted to be low. |

Analytical Methodologies for the Detection, Separation, and Quantification of 2 3 Fluoro 4 Methylphenyl Morpholine

Chromatographic Techniques

Chromatography is a fundamental technique for separating 2-(3-fluoro-4-methylphenyl)morpholine from related substances, impurities, or its enantiomers. amazonaws.com High-performance liquid chromatography and gas chromatography are the most commonly applied methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the analysis of this compound due to its precision, accuracy, and robustness. pensoft.net A typical method is developed and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pensoft.netmdpi.com

Method development begins with selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition to achieve adequate separation of the main compound from any impurities. amazonaws.compensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netchromatographyonline.com The pH of the buffer is a critical parameter, as this compound is a basic compound, and adjusting the pH can significantly impact its retention time and peak shape. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. chromatographyonline.com

Validation of the HPLC method involves assessing several key parameters to demonstrate its reliability. pensoft.net These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities or degradation products. mdpi.com This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.

Linearity is established by analyzing a series of solutions at different concentrations. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated. A value close to 1 indicates a strong linear relationship. mdpi.com

Accuracy is determined by performing recovery studies, where a known amount of the standard compound is added to a sample matrix and the percentage of the analyte recovered is calculated. researchgate.net

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.netnih.gov

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined from the standard deviation of the response and the slope of the calibration curve. researchgate.net

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitril: 20 mM Phosphate Buffer (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Retention Time | Approx. 5.8 min |

Table 2: Summary of Validation Parameters for a Developed HPLC Method

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | r² ≥ 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (RSD) | ||

| - Repeatability | 0.45% | RSD ≤ 2.0% |

| - Intermediate Precision | 0.88% | RSD ≤ 2.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

Gas Chromatography (GC) Applications

Gas chromatography (GC) offers an alternative for the analysis of morpholine (B109124) derivatives. researchgate.net Due to the polarity and relatively low volatility of this compound, direct analysis can be challenging. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable compound, enhancing its chromatographic properties and detection sensitivity. nih.govresearchgate.net

A common derivatization strategy for secondary amines like morpholine involves reaction with a suitable agent to form a less polar derivative. For instance, reaction with sodium nitrite (B80452) under acidic conditions can produce a volatile N-nitrosamine derivative, which is amenable to GC analysis. nih.govresearchgate.net

The GC system is typically equipped with a capillary column, such as one with a non-polar (e.g., OV-101) or mid-polar stationary phase, and a sensitive detector. nist.gov A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be used for definitive identification based on the mass spectrum of the derivative. nih.govresearchgate.net Method optimization involves adjusting parameters like the temperature program of the GC oven, injector temperature, carrier gas flow rate, and derivatization conditions to achieve optimal separation and sensitivity. researchgate.net

Table 3: Illustrative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

| Derivatization Agent | Sodium Nitrite / HCl |

Chiral Chromatography for Enantiomer Separation

Since this compound possesses a chiral center at the C2 position of the morpholine ring, it exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. sigmaaldrich.com Chiral HPLC is the most effective technique for this purpose.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven effective for separating a broad range of chiral compounds, including morpholine derivatives. mdpi.com

Method development for chiral separations involves screening different CSPs and mobile phase systems. mdpi.com Common mobile phase modes include normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase. chromatographyonline.comlcms.cz Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often included in small amounts to improve peak shape and resolution, especially for basic or acidic analytes. chromatographyonline.com The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. mdpi.com

Table 4: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 25 °C |

| Result | Baseline separation of the two enantiomers |

Spectroscopic Quantification Methods

Spectroscopic methods provide rapid and non-destructive alternatives to chromatography for the quantification and purity assessment of this compound.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy can be used for a straightforward and rapid determination of the concentration of this compound in solution. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The presence of the substituted phenyl ring results in significant UV absorbance.

To determine the concentration, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is determined by scanning a solution of the compound across a range of UV wavelengths. The absorbance of the unknown sample is then measured, and its concentration is calculated from the linear regression equation of the calibration curve. While this method is fast, its specificity is lower than chromatographic techniques, as any impurity that absorbs at the same wavelength will interfere with the measurement.

Table 5: UV-Vis Spectroscopy Parameters

| Parameter | Value |

| Instrument | Dual Beam UV-Vis Spectrophotometer |

| Solvent | Methanol or Ethanol |

| Wavelength Scan Range | 200 - 400 nm |

| Estimated λmax | ~225 nm |

| Calibration Range | 1 - 20 µg/mL |

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of chemical compounds without the need for a specific reference standard of the analyte itself. nih.govnih.gov It is a valuable alternative and orthogonal technique to chromatography. researchgate.net The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net

For the purity assessment of this compound, a certified internal standard of known purity is accurately weighed and mixed with an accurately weighed amount of the sample. nih.gov The ¹H NMR spectrum of this mixture is then recorded under specific quantitative conditions, which include ensuring a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant protons. diva-portal.org

Purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. diva-portal.org The structure of this compound offers several distinct signals in both the aromatic and aliphatic regions suitable for quantification. Furthermore, the presence of a fluorine atom allows for the use of ¹⁹F qNMR, which offers high sensitivity and a wide chemical shift range, often resulting in simpler spectra with less signal overlap. diva-portal.org

Table 6: Key Parameters for ¹H qNMR Purity Assessment

| Parameter | Specification | Rationale |

| Internal Standard | Maleic Acid or Dimethyl sulfone | High purity, stable, non-volatile, simple spectrum with sharp singlets |

| Solvent | DMSO-d₆ or CDCl₃ | Good solubility for both analyte and standard |

| Relaxation Delay (D1) | > 5 x T₁ (longest) | Ensures complete relaxation for accurate integration |

| Number of Scans (NS) | ≥ 16 | To achieve an adequate signal-to-noise ratio (>250:1) researchgate.net |

| Analyte Signal | Aromatic protons or well-resolved morpholine protons | Should be free from overlap with impurity or solvent signals |

| Standard Signal | Singlet from internal standard | Should be in a clear region of the spectrum |

Advanced Detection Strategies

Advanced analytical techniques are essential for the selective detection and accurate quantification of this compound, particularly at low concentrations or within complex sample environments. These methods offer high sensitivity, specificity, and the ability to provide real-time data, which are critical in pharmaceutical development and quality control.

LC-MS/MS for Trace Analysis and Complex Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the trace analysis of this compound. Its high sensitivity and selectivity make it ideal for detecting minute quantities of the compound in complex matrices such as biological fluids (plasma, urine) and environmental samples. nih.govphenomenex.com

The methodology typically involves optimizing chromatographic conditions to achieve efficient separation of the analyte from matrix components, followed by highly selective detection using mass spectrometry. A reverse-phase ultra-high-performance liquid chromatography (RP-UHPLC) system often provides the necessary resolution and speed. mdpi.com For the mass spectrometric detection, Multiple Reaction Monitoring (MRM) is the most common mode used. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of specificity, significantly reducing background noise and enhancing detection limits. mdpi.com

Method development for a compound like this compound would involve the selection of an appropriate column, mobile phase, and optimization of MS parameters like cone voltage and collision energy to maximize the signal response. mdpi.com For instance, a method for a related compound, morpholine, in fruit commodities utilized hydrophilic interaction liquid chromatography (HILIC) with electrospray ionization (ESI) in positive mode. nih.gov Validation of such a method is crucial and typically includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | RP-UHPLC |

| Column | C18 Fused-Core® Particle Column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 196.1 [M+H]⁺ |

| Product Ion (m/z) | Hypothetical fragment, e.g., 123.1 |

| Limit of Quantification (LOQ) | Typically in the low µg/L or ng/mL range |

Note: The specific MRM transitions and optimal conditions would need to be determined experimentally.

On-line Reaction Monitoring using NMR Techniques

On-line Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) for monitoring chemical reactions in real-time. pharmtech.comresearchgate.net This technique provides direct, quantitative information about the concentration of reactants, intermediates, and products as a reaction proceeds, without the need for sample extraction or workup. beilstein-journals.org For the synthesis of this compound, which may involve reactions like nucleophilic aromatic substitution (SNAr), on-line NMR can be invaluable for reaction optimization and control. magritek.comresearchgate.net

The setup typically involves a flow system where the reaction mixture is continuously circulated from the reactor through an NMR flow cell placed within the spectrometer's magnet. pharmtech.comfigshare.com Both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F NMR being particularly useful given the fluorine atom in the target molecule. magritek.com ¹⁹F NMR offers a wide chemical shift range and high sensitivity with virtually no background signals, allowing for clear monitoring of the fluorine-containing starting materials and products. pharmtech.com

By tracking the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic profiles can be generated. magritek.com This data allows chemists and engineers to determine reaction endpoints, identify potential side reactions, and understand the influence of process parameters like temperature and catalyst loading. beilstein-journals.org

Table 2: Application of On-line NMR for Monitoring Synthesis of a Substituted Phenylmorpholine

| Monitored Species | NMR Nucleus | Key Chemical Shifts (Illustrative) | Information Gained |

|---|---|---|---|

| 1,2-Difluoro-4-nitrobenzene (Reactant) | ¹⁹F NMR | Distinct signals for each fluorine atom | Rate of consumption |

| Morpholine (Reactant) | ¹H NMR | Signals at ~2.6 and 3.5 ppm magritek.com | Rate of consumption |

| 4-(2-Fluoro-4-nitrophenyl)morpholine (Product) | ¹H NMR | New signals at ~3.2, 3.6, and 7.0 ppm magritek.com | Rate of formation, reaction completion |

Data adapted from a study on a similar SNAr reaction. magritek.com Specific chemical shifts for this compound synthesis would differ.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound, especially when dealing with complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate the analyte to improve detection sensitivity, and transfer it into a solvent compatible with the analytical instrument. thermofisher.com

Liquid-Liquid Extraction (LLE) is a conventional method that can be employed. For a basic compound like a morpholine derivative, the pH of the aqueous sample can be adjusted to a basic pH to ensure the analyte is in its neutral, uncharged form. It can then be extracted into a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. nih.gov However, LLE can be solvent-intensive and may lead to the formation of emulsions. researchgate.net

Solid-Phase Extraction (SPE) is a more modern and widely used technique that overcomes many of the limitations of LLE. sigmaaldrich.com SPE uses a solid sorbent material packed into a cartridge or well-plate to selectively retain either the analyte or the interfering substances. thermofisher.com For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation-exchange sorbent could be suitable.

A typical SPE protocol involves four main steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by an equilibration step with water or a buffer to prepare it for sample interaction. thermofisher.com

Loading: The pre-treated sample is passed through the cartridge, where the analyte is retained on the sorbent.

Washing: The cartridge is washed with a specific solvent to remove weakly bound matrix interferences while the analyte of interest remains bound. phenomenex.com

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte, which is then collected for analysis. thermofisher.com

Table 3: Example Solid-Phase Extraction (SPE) Protocol for this compound from a Biological Matrix (e.g., Plasma)

| Step | Procedure | Purpose |

|---|---|---|

| 1. Pre-treatment | Dilute plasma sample with an acidic buffer (e.g., 0.1% formic acid in water). phenomenex.com Centrifuge to precipitate proteins. | To protonate the morpholine nitrogen, making it suitable for cation-exchange, and to remove proteins that can clog the SPE cartridge. |

| 2. Conditioning | Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of 0.1% formic acid in water. | To activate the sorbent and equilibrate it to the sample pH. |

| 3. Loading | Apply the supernatant from the pre-treated sample to the cartridge. | To retain the protonated analyte on the mixed-mode cation-exchange sorbent. |

| 4. Washing | Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. | To remove hydrophilic and moderately hydrophobic interferences. |

| 5. Elution | Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. | The basic elution solvent neutralizes the analyte, releasing it from the sorbent for collection. |

| 6. Post-Elution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis. | To concentrate the analyte and ensure solvent compatibility with the analytical system. |

More advanced techniques like Magnetic Solid-Phase Extraction (MSPE) utilize magnetic nanoparticles as the sorbent, allowing for rapid separation of the sorbent from the sample matrix using an external magnetic field, which simplifies the process by avoiding centrifugation or filtration steps. mdpi.com

Non Biomedical Applications and Materials Science Prospects of the 2 3 Fluoro 4 Methylphenyl Morpholine Core

Utilization in Polymer Chemistry and Advanced Materials

The incorporation of morpholine (B109124) and its derivatives into polymer structures is a promising strategy for developing advanced materials with tailored properties. e3s-conferences.org Morpholine-containing polymers are noted for their potential as curing agents, stabilizers, and cross-linking agents in the production of resins and other polymeric materials, contributing to enhanced mechanical and thermal properties. e3s-conferences.org For instance, poly(N-acryloyl morpholine) (PNAM) is a biocompatible and hydrophilic polymer that has been explored for various biomedical applications. researchgate.net The phenylmorpholine core, as in 2-(3-fluoro-4-methylphenyl)morpholine, could be adapted to create functional monomers.

The synthesis of functional polymers often involves the use of monomers with specific reactive groups that can be polymerized to form materials with desired characteristics. sigmaaldrich.comadvancedsciencenews.com For example, morpholino monomers have been synthesized for the solid-phase synthesis of morpholino oligomers. nih.govresearchgate.net By analogy, a derivative of this compound could be functionalized to act as a monomer in polymerization reactions. The resulting polymers could exhibit unique properties due to the presence of the fluorinated phenyl group, potentially leading to applications in areas such as specialty coatings, membranes, or as components in composites. The development of functional polymers is a key area in materials science, with applications ranging from drug delivery to electronics. mdpi.commdpi.com

Below is a table illustrating the types of functional polymers that can be synthesized and their potential applications, providing a framework for the prospective utility of polymers derived from the this compound core.

| Polymer Type | Monomer Functionality | Potential Applications of Phenylmorpholine-Containing Polymers |

| Polyacrylates | Acryloyl group attached to the morpholine nitrogen | Hydrogels, specialty coatings, stimuli-responsive materials |

| Polystyrenes | Styrenic group on the phenyl ring | Engineering plastics, ion-exchange resins |

| Poly(2-oxazoline)s | 2-Oxazoline ring initiated polymerization | Biomaterials, drug delivery systems |

| Polyesters/Polyamides | Dicarboxylic acid or diamine functionality | High-performance fibers, engineering plastics |

Applications in Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. jhuapl.edu Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant second-order NLO properties. researchgate.net The this compound core possesses features that suggest its potential as a building block for NLO-active materials. The phenyl ring can act as a π-conjugated bridge, while the morpholine group can serve as an electron donor. The fluorine and methyl substituents on the phenyl ring can further modulate the electronic properties of the molecule, potentially enhancing its NLO response.

Research on other organic compounds has demonstrated that simple changes in substituents on a phenyl ring can tune the physical and NLO properties of the molecule. researchgate.net For instance, a study on a series of 3-(4-n-decyloxyphenyl)-1-(p-X-phenyl)-2-pyrazolines showed that varying the substituent X on the phenyl ring could switch the material's properties from fluorescent to having a significant NLO response.

The first hyperpolarizability (β), a measure of the second-order NLO response of a molecule, has been measured for various organic compounds. While specific data for this compound is not available, the table below presents data for related donor-acceptor substituted thiophenes to illustrate the range of values that can be achieved in similar organic systems. rsc.org

| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| 2-(Dimethylamino)-5-nitrothiophene | Dimethylamino | Nitro | 20 |

| 2-(Dimethylhydrazono)-5-nitrothiophene | Dimethylhydrazono | Nitro | 35 |

| 2-(Dimethylamino)-5-(dicyanovinyl)thiophene | Dimethylamino | Dicyanovinyl | 50 |

| 2-(Dimethylhydrazono)-5-(dicyanovinyl)thiophene | Dimethylhydrazono | Dicyanovinyl | 100 |

By functionalizing the this compound core with a suitable electron-acceptor group, it is plausible to design novel NLO chromophores.

Role in Catalysis as a Ligand or Building Block

While specific catalytic applications of this compound are not documented, related phenylmorpholine structures have been investigated as ligands. The design of new ligands is crucial for the development of novel catalytic reactions. chiba-u.jpnih.govcanberra-ip.comsciencedaily.comumsl.edu For example, morpholine-based organocatalysts have been shown to be highly efficient in 1,4-addition reactions between aldehydes and nitroolefins. nih.gov

| Catalyst Type | Role of Phenylmorpholine Moiety | Potential Catalytic Applications |

| Transition Metal Catalyst | As a ligand coordinating to the metal center | Cross-coupling reactions, hydrogenation, oxidation |

| Organocatalyst | As the chiral scaffold | Asymmetric aldol (B89426) reactions, Michael additions, Diels-Alder reactions |

Integration into Supramolecular Assemblies or Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. nih.gov The design of molecules that can self-assemble into well-defined supramolecular structures is a key area of research with applications in nanotechnology and materials science. nih.gov The this compound molecule possesses structural features that could facilitate its use in supramolecular assemblies.

The presence of both hydrogen bond donors (the N-H group of the morpholine) and acceptors (the oxygen and nitrogen atoms of the morpholine, and the fluorine atom on the phenyl ring), along with the potential for π-π stacking interactions between the phenyl rings, suggests that this molecule or its derivatives could form ordered structures in the solid state or in solution. The self-assembly behavior of morpholine-containing compounds has been noted in the context of bio-inspired materials, which could find applications in biotechnology and optoelectronics. researchgate.net

By modifying the this compound core with additional functional groups, it would be possible to program the self-assembly process to create specific architectures, such as nanotubes, vesicles, or gels. These supramolecular materials could have applications in areas such as controlled release, sensing, or as templates for the synthesis of other materials.

Applications in Chemical Sensing or Diagnostic Tool Development

The development of chemical sensors and diagnostic tools is a critical area of analytical chemistry. Fluorescent chemosensors are particularly valuable due to their high sensitivity and the ability to provide real-time detection. nih.govrsc.orgmdpi.com The morpholine moiety has been incorporated into a variety of fluorescent probes. nih.gov It can act as an electron donor in photoinduced electron transfer (PET) processes, leading to a "turn-on" or "turn-off" fluorescent response upon binding to an analyte. nih.govacs.orgresearchgate.net

The this compound core could be readily integrated into a fluorescent sensor design. By attaching a fluorophore to this core, the resulting molecule could exhibit selective sensing capabilities for various analytes, such as metal ions or pH. nih.govacs.orgacs.org The substituents on the phenyl ring could influence the photophysical properties of the fluorophore and the binding affinity of the sensor for the target analyte.

The table below summarizes the key components of a morpholine-based fluorescent sensor and their functions, illustrating how the this compound core could be utilized in this context.

| Sensor Component | Function | Example from Phenylmorpholine Core |

| Fluorophore | Emits light upon excitation | A fluorescent dye (e.g., BODIPY, quinoline) attached to the core nih.govnih.govacs.org |

| Receptor | Binds selectively to the analyte | The morpholine nitrogen or other appended chelating groups nih.govmdpi.com |

| Signaling Mechanism | Transduces the binding event into a change in fluorescence | Photoinduced Electron Transfer (PET) involving the morpholine nitrogen nih.govacs.org |

Future Research Directions and Unexplored Avenues in 2 3 Fluoro 4 Methylphenyl Morpholine Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to substituted morpholines often involve multi-step processes that may not align with the principles of green chemistry. acs.orgchemrxiv.orgnih.gov Future research must prioritize the development of more efficient and environmentally benign methods for synthesizing 2-(3-Fluoro-4-methylphenyl)morpholine.

Key areas for exploration include:

One-Pot Syntheses: Designing tandem or domino reactions that combine multiple synthetic steps into a single operation would significantly improve efficiency, reduce waste, and lower costs. nih.gov

Catalytic Methods: Investigating novel metal-based or organocatalysts could enable milder reaction conditions and higher selectivity. nih.gov For instance, palladium-catalyzed carboamination has been shown to be effective for creating substituted morpholines and could be adapted for this specific target. nih.gov

Green Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is crucial. Research into using bio-based solvents or reagents like ethylene (B1197577) sulfate (B86663), which offers a redox-neutral pathway from 1,2-amino alcohols, presents a promising sustainable alternative to traditional methods. acs.orgchemrxiv.orgnih.govchemrxiv.org The development of morpholine-based green solvents themselves, such as N-formylmorpholine, could also inspire more sustainable reaction systems. ajgreenchem.com

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. mdpi.com Applying this technology could lead to a more efficient and reproducible synthesis of the target molecule.

| Synthesis Strategy | Potential Advantages | Relevant Research Area |

| One-Pot Reactions | Reduced waste, lower cost, increased efficiency | Tandem Catalysis, Domino Reactions |

| Novel Catalysis | Milder conditions, higher selectivity, new bond formations | Organocatalysis, Metal-catalyzed cross-coupling |